molecular formula C19H21N3O4 B3571541 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3571541
M. Wt: 355.4 g/mol
InChI Key: MOAGWUGCDXECBP-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzimidazole moiety linked to a trimethoxybenzamide structure

Mechanism of Action

Target of Action

The primary target of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide is the human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This results in enhanced glucose utilization and insulin release, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The activation of GK by N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide affects the glycolysis pathway . By increasing the activity of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to increased glucose utilization and insulin secretion, contributing to the regulation of blood glucose levels .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .

Result of Action

The activation of GK by N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide leads to enhanced glucose utilization and insulin secretion . This helps to regulate blood glucose levels, making this compound a potential therapeutic agent for the treatment of type-2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide
  • N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-24-15-10-12(11-16(25-2)18(15)26-3)19(23)20-9-8-17-21-13-6-4-5-7-14(13)22-17/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAGWUGCDXECBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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